molecular formula C21H20ClN3O4S2 B2758470 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 941921-54-6

2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2758470
CAS No.: 941921-54-6
M. Wt: 477.98
InChI Key: FIQSXMNRUHNHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-based acetamide derivative featuring a sulfanyl linker, a 5-chloro-2-methoxyphenyl carbamoyl group, and a 4-methoxyphenyl acetamide moiety. The thiazole ring contributes to π-π stacking interactions, while the sulfanyl group enhances solubility and redox activity . Synthesis likely involves coupling chloroacetyl chloride with aminothiazole intermediates, followed by sulfanyl incorporation, as seen in analogous compounds .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-28-16-6-4-14(5-7-16)23-20(27)12-31-21-24-15(11-30-21)10-19(26)25-17-9-13(22)3-8-18(17)29-2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSXMNRUHNHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide represents a novel addition to the class of thiazole-based compounds, which have garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of the compound is C21H20ClN3O5SC_{21}H_{20}ClN_{3}O_{5}S, with a molecular weight of 461.9 g/mol. The structural characteristics include a thiazole ring, a carbamoyl group, and methoxy substituents that are critical for its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O5S
Molecular Weight461.9 g/mol
CAS Number921863-80-1

Research indicates that thiazole derivatives often exhibit their biological effects through multiple mechanisms, including:

  • Enzyme Inhibition : Many thiazole compounds act as inhibitors of various enzymes involved in cancer progression and inflammatory processes. For instance, they may inhibit myeloperoxidase (MPO), an enzyme linked to several autoimmune diseases and inflammation .
  • Cytotoxic Activity : The presence of the thiazole ring is essential for cytotoxic activity against cancer cell lines. Studies have shown that modifications to the phenyl rings significantly impact the compound's potency .

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro against various cancer cell lines. Notably:

  • Cell Line Studies : In studies involving different cancer cell lines, compounds similar to this compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics such as doxorubicin .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituent Influence : The introduction of electron-donating groups like methoxy enhances the compound's activity by stabilizing reactive intermediates during enzyme inhibition processes .
  • Thiazole Ring Importance : The thiazole moiety is crucial for maintaining biological activity; modifications to this core can lead to significant changes in efficacy.

Case Studies

  • Inhibition of Myeloperoxidase : A study highlighted that thiazole derivatives could effectively inhibit MPO activity in lipopolysaccharide-stimulated human blood, indicating potential applications in treating inflammatory disorders .
  • Antitumor Efficacy : In a comparative analysis, compounds with similar structural features exhibited potent antitumor effects against glioblastoma and melanoma cell lines, suggesting that the thiazole scaffold is a promising candidate for further development in oncology .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiazole-sulfanyl-acetamide 5-Chloro-2-methoxyphenyl carbamoyl, 4-methoxyphenyl Hypothesized antimicrobial
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole-sulfanyl-acetamide 4-Chlorophenyl, 4-methoxyphenyl, 6-methylbenzothiazole Anticancer (in silico)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Thiadiazole-sulfanyl-acetamide 2-Chloro-5-trifluoromethylphenyl, 4-methoxybenzyl Antifungal
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide 2,6-Dichlorophenyl Antibacterial
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide Thiadiazole-sulfanyl-acetamide 4-Chlorobenzyl, mesityl (2,4,6-trimethylphenyl) Anti-inflammatory

Key Observations :

  • Heterocyclic Core : Replacement of the thiazole with triazole (e.g., ) or thiadiazole (e.g., ) alters electronic properties and binding affinity. Thiadiazole derivatives often exhibit enhanced metabolic stability .
  • Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound may improve membrane permeability compared to simpler chlorophenyl groups (cf. ). The dual methoxy groups (4-methoxyphenyl and 5-chloro-2-methoxyphenyl) likely enhance solubility and hydrogen-bonding capacity .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing the compound with high purity?

The synthesis involves multi-step reactions, including thiazole ring formation, carbamoyl group coupling, and sulfanyl-acetamide linkage. Key steps:

  • Thiazole core synthesis : Use halogenating agents (e.g., POCl₃) to functionalize the thiazole ring, followed by coupling with a carbamoyl-methyl group .
  • Sulfanyl linkage : Optimize reaction pH (6.5–7.5) and solvent (DMF or dichloromethane) to ensure efficient thiol-disulfide exchange .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol-DMF) to isolate the final product (>95% purity) . Common pitfalls: Side reactions during carbamoylation can be mitigated by controlling reaction temperature (0–5°C) and using excess coupling agents .

Q. Which spectroscopic and analytical methods are most effective for characterizing the compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms aromatic substitution patterns and acetamide linkage (e.g., δ 2.1–2.3 ppm for methyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 518.12) and fragmentation patterns .
  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S–S stretch at 500–540 cm⁻¹) .
  • HPLC : Monitors purity (>98%) and detects trace byproducts .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 4.0–7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) .
  • Light sensitivity : Store samples in amber vials and monitor UV-induced degradation using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Core modifications : Compare analogs with substituted thiazole rings (e.g., triazole or oxadiazole) to evaluate impact on enzyme inhibition .
  • Substituent analysis : Test derivatives with varying methoxy or chloro groups on phenyl rings (Table 1) .
Analog Modification Biological Activity
5-(4-Methoxyphenyl)-triazol-sulfanylTriazole coreAntimicrobial (MIC: 8 µg/mL)
N-(4-Chlorophenyl)-thiadiazoleChlorophenyl substitutionAnticancer (IC₅₀: 12 µM)
  • Assay conditions : Use standardized cell lines (e.g., HeLa, MCF-7) and enzyme targets (e.g., COX-2, topoisomerase II) to ensure comparability .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., COX-2 PDB: 5KIR). Key interactions: sulfanyl group with Ser530, methoxyphenyl with hydrophobic pockets .
  • MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR modeling : Develop regression models using descriptors like logP and polar surface area to predict IC₅₀ values .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., MTT assay at 48 hours) .
  • Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound variability via HPLC validation .
  • Meta-analysis : Compare data across 5+ studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies validate target engagement in enzyme inhibition studies?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to measure displacement in real-time .
  • Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
  • CRISPR knockouts : Validate specificity by testing activity in target-deficient cell lines .

Methodological Guidance

Q. How to design kinetic studies for reaction mechanism analysis?

  • Time-resolved monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., carbamoyl-methyl thioether) .
  • Rate determination : Calculate activation energy (Eₐ) via Arrhenius plots under controlled temperatures (25–60°C) .

Q. What in vitro models are suitable for initial efficacy screening?

  • Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anticancer : SRB assays in NCI-60 cell panels with dose-response curves (1–100 µM) .

Q. How to address low solubility in biological assays?

  • Co-solvents : Use cyclodextrin (10–20%) or DMSO-PBS mixtures (≤0.1% DMSO) .
  • Nanoformulation : Prepare liposomal encapsulations (70–150 nm size) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.